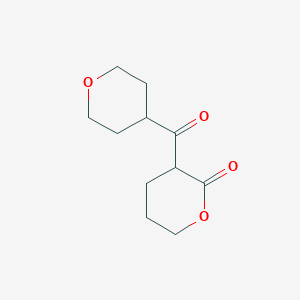
3-(Oxane-4-carbonyl)oxan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Oxane-4-carbonyl)oxan-2-one is a chemical compound with the molecular formula C₉H₁₂O₄ and a molecular weight of 212.2 g/mol . It is characterized by its oxane ring structure, which is a six-membered ring containing one oxygen atom and five carbon atoms. This compound is primarily used in research and development settings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Oxane-4-carbonyl)oxan-2-one typically involves the formation of the oxane ring through epoxide opening reactions. One common method is the reaction of an epoxide with trimethyloxosulfonium iodide, which leads to the formation of the oxetane motif . This process can be further manipulated to incorporate various substituents, allowing for the creation of a range of oxetane derivatives.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of high-quality reference standards and precise reaction conditions to ensure the purity and consistency of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Oxane-4-carbonyl)oxan-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Substitution reactions can introduce new functional groups into the oxane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-CPBA for epoxidation and reducing agents such as sodium borohydride for reduction . Reaction conditions typically involve moderate heating and the use of solvents like dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce alcohols or other reduced derivatives .
Applications De Recherche Scientifique
3-(Oxane-4-carbonyl)oxan-2-one has a wide range of applications in scientific research, including:
Biology: The compound is utilized in the study of biological pathways and mechanisms, particularly those involving cyclic ethers.
Mécanisme D'action
The mechanism of action of 3-(Oxane-4-carbonyl)oxan-2-one involves its interaction with molecular targets and pathways within biological systems. The compound’s oxane ring structure allows it to participate in various chemical reactions, influencing biological processes at the molecular level . Specific pathways and targets depend on the context of its application, such as its role in organic synthesis or medicinal research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propriétés
Formule moléculaire |
C11H16O4 |
|---|---|
Poids moléculaire |
212.24 g/mol |
Nom IUPAC |
3-(oxane-4-carbonyl)oxan-2-one |
InChI |
InChI=1S/C11H16O4/c12-10(8-3-6-14-7-4-8)9-2-1-5-15-11(9)13/h8-9H,1-7H2 |
Clé InChI |
TWFKTBIFMQZWRL-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C(=O)OC1)C(=O)C2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


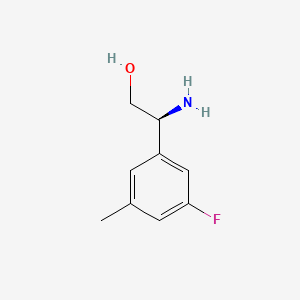
![(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyrimidin-4-yl)propanoicacid](/img/structure/B13617361.png)
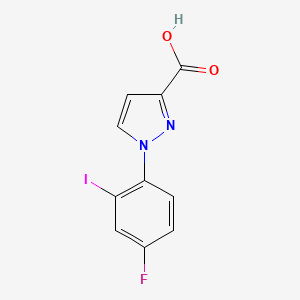
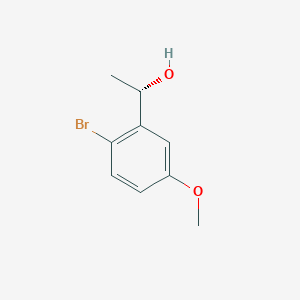
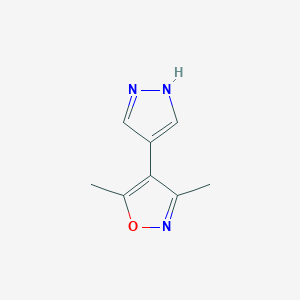
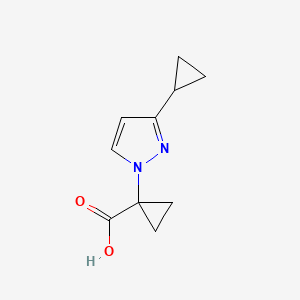
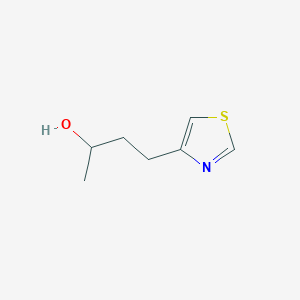
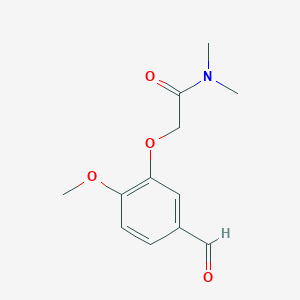
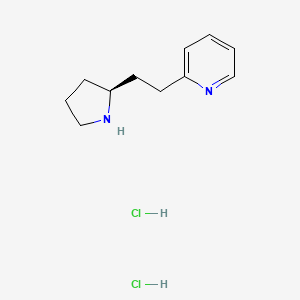
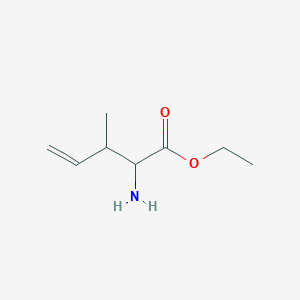
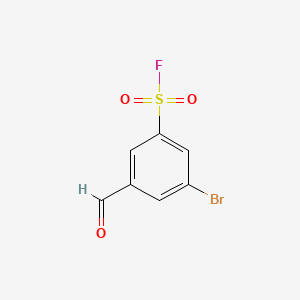
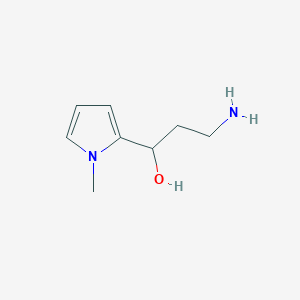
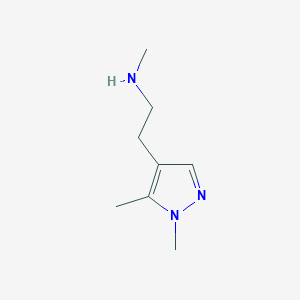
![1-Oxa-8-azaspiro[4.5]decane-4-carbonitrile hydrochloride](/img/structure/B13617442.png)
